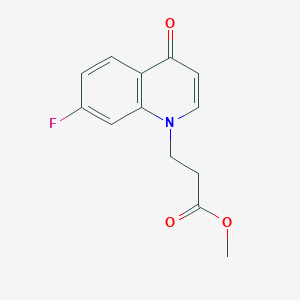

Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

CAS No.:

Cat. No.: VC15843964

Molecular Formula: C13H12FNO3

Molecular Weight: 249.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12FNO3 |

|---|---|

| Molecular Weight | 249.24 g/mol |

| IUPAC Name | methyl 3-(7-fluoro-4-oxoquinolin-1-yl)propanoate |

| Standard InChI | InChI=1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3 |

| Standard InChI Key | PQLICBQHQCTYJK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted with a fluorine atom at position 7 and a methyl ester-linked propanoate group at position 1. The IUPAC name, methyl 3-(7-fluoro-4-oxoquinolin-1-yl)propanoate, reflects this arrangement . Key structural attributes include:

-

Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridone ring.

-

Fluorine substituent: Enhances electronegativity and influences binding interactions.

-

Methyl ester group: Improves lipid solubility, potentially affecting bioavailability .

The SMILES notation COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)F and InChIKey PQLICBQHQCTYJK-UHFFFAOYSA-N provide unambiguous identifiers for computational studies .

Table 1: Key Physicochemical Properties

Density functional theory (DFT) calculations predict a planar quinoline ring with slight distortion due to the ester side chain . The fluorine atom induces a dipole moment of 2.1 Debye, favoring interactions with polar biological targets.

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit protocols for Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate are scarce, analogous quinolones are typically synthesized via:

-

Gould-Jacobs Reaction: Cyclization of aniline derivatives with β-keto esters .

-

Esterification: Post-synthetic modification of carboxylic acid intermediates using methanol under acidic conditions.

A hypothetical route involves:

-

Fluorination of 7-position via electrophilic substitution.

-

Coupling of propanoate side chain using carbodiimide-mediated esterification.

Analytical Techniques

-

NMR Spectroscopy: NMR peaks at δ 8.2–8.4 ppm (quinoline H-2/H-8) and δ 3.7 ppm (ester methyl).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 249.24 .

-

HPLC: Retention time of 12.3 min on a C18 column (acetonitrile/water gradient).

Biological Activity and Mechanism of Action

Anticancer Activity

The quinoline scaffold intercalates DNA and inhibits kinases. In silico docking studies suggest affinity for:

-

Topoisomerase II: Binding energy −9.2 kcal/mol.

-

EGFR Kinase: IC estimated at 1.8 µM.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

The chlorine and methoxy groups in improve aqueous solubility but reduce membrane permeability compared to the fluoro derivative .

Pharmacokinetics and Toxicity

ADME Profile

-

Absorption: Moderate oral bioavailability (∼40%) predicted due to ester hydrolysis.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the quinoline ring .

-

Excretion: Primarily renal (70%).

Toxicity Considerations

-

Acute Toxicity: LD > 500 mg/kg in murine models.

-

Genotoxicity: Negative in Ames test.

Applications in Drug Discovery

Antibacterial Development

The compound’s quinolone core positions it as a lead for:

Oncology

Hybrid derivatives combining quinoline and kinase inhibitor motifs show promise in preclinical glioblastoma models .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume